1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride
CAS No.: 2098121-45-8
Cat. No.: VC3209734
Molecular Formula: C8H18ClN
Molecular Weight: 163.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098121-45-8 |
|---|---|
| Molecular Formula | C8H18ClN |
| Molecular Weight | 163.69 g/mol |
| IUPAC Name | 1-(3,3-dimethylcyclobutyl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H17N.ClH/c1-8(2)4-7(5-8)6-9-3;/h7,9H,4-6H2,1-3H3;1H |
| Standard InChI Key | OYBHGXFZTMUZST-UHFFFAOYSA-N |
| SMILES | CC1(CC(C1)CNC)C.Cl |
| Canonical SMILES | CC1(CC(C1)CNC)C.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure and Identification
1-(3,3-dimethylcyclobutyl)-N-methylmethanamine hydrochloride features a cyclobutane ring with two methyl groups at the 3-position, creating the dimethylcyclobutyl component that serves as the core structure of the molecule . This core structure is connected via a methylene bridge to a methylamine group, forming the amine portion of the compound, which is present as a hydrochloride salt . The PubChem database identifies this compound with CID 121206948 and indicates that its parent compound is (3,3-Dimethylcyclobutyl)methylamine (CID 64999645), representing the free base form without the hydrochloride component . According to the database records, this chemical entity was first created in PubChem on June 20, 2016, with the most recent modification to its record dated April 5, 2025, suggesting ongoing refinement of information about this compound . The compound is known by several synonyms including its formal chemical name, CAS number (2098121-45-8), alternative formatting of its name (1-(3,3-dimethylcyclobutyl)-N-methylmethanamine;hydrochloride), and proprietary identifiers such as "starbld0048643" and "AKOS026746336" .
The presence of the cyclobutyl ring with the dimethyl substitution creates a structurally rigid component that may influence the compound's conformational properties and potentially its interactions with biological targets if used in pharmaceutical contexts. The methylamine portion introduces a basic nitrogen center, which in the hydrochloride salt form exists as a positively charged ammonium group balanced by a chloride counterion. This salt formation significantly alters the physicochemical properties compared to the free base, particularly enhancing water solubility, which is a common motivation for preparing pharmaceutical compounds in salt forms. The 2D and 3D structural representations available in chemical databases provide visual confirmation of these structural features and allow for computational analysis of potential molecular behaviors and interactions .
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